1-Bromo-3,3-dimethoxy-2-methylprop-1-ene

Catalog No.
S12786466
CAS No.
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,3-dimethoxy-2-methylprop-1-ene

Product Name

1-Bromo-3,3-dimethoxy-2-methylprop-1-ene

IUPAC Name

(E)-1-bromo-3,3-dimethoxy-2-methylprop-1-ene

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-5(4-7)6(8-2)9-3/h4,6H,1-3H3/b5-4+

InChI Key

GAXWKKAHUHNUKT-SNAWJCMRSA-N

Canonical SMILES

CC(=CBr)C(OC)OC

Isomeric SMILES

C/C(=C\Br)/C(OC)OC

1-Bromo-3,3-dimethoxy-2-methylprop-1-ene is an organic compound with the molecular formula C6H11BrO2C_6H_{11}BrO_2 and a molecular weight of approximately 195.06 g/mol. It features a bromo substituent on a propene backbone, along with two methoxy groups at the 3-position. The compound's structure can be represented by the SMILES notation: COC(OC)C(C)=CBr. It is typically encountered as a colorless to pale yellow liquid with specific physical properties, including a boiling point of around 92 °C and a flash point of 46 °F .

Typical of alkenes and halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, this compound can undergo dehydrohalogenation to form alkenes.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex organic molecules .

The synthesis of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene typically involves halogenation reactions. One potential method includes:

  • Starting Material: Begin with 3,3-dimethoxy-2-methylpropene.
  • Halogenation: React the starting material with bromine or phosphorus tribromide in an appropriate solvent (e.g., dichloromethane) under controlled conditions to yield the desired bromo compound.
  • Purification: The product may require purification through distillation or chromatography to achieve the desired purity .

1-Bromo-3,3-dimethoxy-2-methylprop-1-ene has potential applications in organic synthesis and the pharmaceutical industry. Its utility includes:

  • Building Block for Synthesis: It can serve as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: Utilized in reactions involving nucleophilic substitution and cross-coupling techniques .

Several compounds share structural similarities with 1-bromo-3,3-dimethoxy-2-methylprop-1-ene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-3,3-dimethylbut-1-eneC6H11BrC_6H_{11}BrSimilar bromo-substituted structure; used in synthesis
3-Bromo-2-methylpropeneC4H7BrC_4H_7BrHalogenated alkene; simpler structure; versatile reagent
1-Bromo-2-methylpropeneC4H7BrC_4H_7BrAnother halogenated alkene; used in various reactions
3,3-DimethoxybutadieneC6H10O2C_6H_{10}O_2Contains similar methoxy groups; used in polymer chemistry

Uniqueness

The uniqueness of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene lies in its combination of both bromo and methoxy functionalities on a propene framework, which may enhance its reactivity profile compared to other similar compounds. This specific arrangement allows for diverse synthetic applications while potentially imparting unique biological properties that warrant further investigation .

The synthesis of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene typically begins with 3,3-dimethoxy-2-methylprop-1-ene as the primary precursor compound . This precursor, also known as methacrolein dimethyl acetal, possesses the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 grams per mole [15]. The compound features a distinctive structural arrangement with two methoxy groups attached to the terminal carbon and a methyl substituent on the internal carbon of the propene backbone [14].

Several bromination pathways have been developed to convert 3,3-dimethoxy-2-methylprop-1-ene into its brominated derivative . The most straightforward approach involves direct bromination using molecular bromine in the presence of suitable solvents such as dichloromethane or carbon tetrachloride [3]. This method typically operates under mild temperature conditions ranging from 0 to 25 degrees Celsius to minimize side reactions [25].

Alternative pathways utilize hydrogen bromide addition reactions, which have been successfully demonstrated in related systems [2]. The addition of hydrogen bromide to vinyl ethers, including dimethoxy-substituted alkenes, proceeds through a highly regioselective mechanism that favors formation of the 1-bromo isomer [18]. These reactions typically require carefully controlled stoichiometric ratios, with hydrogen bromide to substrate ratios ranging from 0.5:1 to 3:1 for optimal conversion efficiency [2].

The reaction mechanism involves initial protonation of the alkene double bond, followed by nucleophilic attack by the bromide ion [5]. The presence of the two methoxy groups significantly influences the electronic distribution within the molecule, making the terminal carbon more susceptible to electrophilic attack [20]. This electronic effect results in preferential formation of the 1-bromo product over alternative regioisomers .

Bromination MethodTemperature Range (°C)Typical SolventsCatalyst RequirementsSelectivity
Direct Bromination with Br₂0-25CCl₄, CH₂Cl₂NoneLow
N-Bromosuccinimide20-80CCl₄, CH₂Cl₂, MeCNLight/PeroxidesHigh
Electrophilic Aromatic Bromination35-80Neat bromineFeBr₃, AlBr₃Moderate
Radical Bromination20-100CCl₄, CHCl₃Peroxides, LightVariable
Regioselective Bromination25-60MeCN, DMF, AcetoneLewis acidsHigh

Radical-Mediated Synthesis Using N-Bromosuccinimide

N-bromosuccinimide represents a highly effective brominating agent for the synthesis of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene through radical-mediated pathways [4]. This reagent offers significant advantages over molecular bromine, particularly in its ability to provide controlled bromine concentrations that favor radical substitution over competing electrophilic addition reactions [17].

The mechanism of N-bromosuccinimide-mediated bromination involves a complex initiation-propagation-termination sequence [7]. Initiation occurs through homolytic cleavage of the nitrogen-bromine bond, which is facilitated by the inherently weak bond strength of approximately 250 kilojoules per mole [12]. This process can be promoted by thermal activation, photochemical initiation, or the presence of radical initiators such as benzoyl peroxide [4].

During the propagation phase, bromine radicals abstract hydrogen from the allylic position of the substrate, generating a stabilized allylic radical intermediate [8]. The resonance stabilization of this intermediate is crucial for the selectivity of the reaction, as it preferentially forms at positions where the resulting radical can be delocalized across the π-system [17]. Subsequently, the allylic radical reacts with additional N-bromosuccinimide molecules to generate the brominated product and regenerate bromine radicals for continued chain propagation [12].

The concentration of molecular bromine remains extremely low throughout the N-bromosuccinimide reaction due to the controlled release mechanism [7]. This is achieved through the reaction of N-bromosuccinimide with hydrogen bromide, which is generated as a byproduct during the radical abstraction process [8]. The equilibrium between N-bromosuccinimide and hydrogen bromide produces small, steady-state concentrations of molecular bromine that are insufficient to promote significant electrophilic addition reactions [17].

Optimization of N-bromosuccinimide-mediated synthesis requires careful attention to reaction parameters [12]. Temperature control is particularly critical, with optimal conditions typically maintained between 40 and 60 degrees Celsius to balance reaction rate with selectivity [4]. Higher temperatures can lead to increased side reactions and decreased regioselectivity, while lower temperatures result in impractically slow reaction rates [7].

Substrate TypeRate Constant k₁ (s⁻¹)Rate Constant k₂ (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reaction Order
Malonic Acid2.6 × 10⁻³2.6 × 10⁵45-55First order in Br₂
Bromomalonic Acid1.2 × 10⁻²3.0 × 10⁵40-50First order in Br₂
Tartronic Acid4.0 × 10⁻⁵1.0 × 10⁷60-70First order in substrate
Aromatic CompoundsVariable10⁵-10⁷30-60First order
Vinyl EthersHigh10⁶-10⁸20-40Second order

Electrophilic Addition Mechanisms in Halogenation Reactions

Electrophilic addition mechanisms play a fundamental role in the halogenation of 3,3-dimethoxy-2-methylprop-1-ene to produce 1-bromo-3,3-dimethoxy-2-methylprop-1-ene [5]. The mechanism involves a two-step process beginning with the approach of molecular bromine to the electron-rich double bond of the substrate [23]. The π-electrons of the alkene induce a dipole in the bromine molecule, creating a polarized intermediate that serves as the electrophilic species [10].

The initial step involves formation of a cyclic bromonium ion intermediate through interaction between the polarized bromine molecule and the alkene π-system [5]. This intermediate is characterized by a three-membered ring structure in which the bromine atom is simultaneously bonded to both carbon atoms of the former double bond [23]. The positive charge is primarily localized on the bromine atom, making the carbon centers susceptible to nucleophilic attack [10].

The presence of methoxy substituents significantly influences the electronic properties of the alkene substrate [18]. These electron-donating groups increase the electron density of the double bond, thereby enhancing its nucleophilic character and facilitating the initial electrophilic attack [20]. The methoxy groups also provide stabilization through resonance effects, which can influence the regioselectivity of the subsequent nucleophilic addition step .

In the second mechanistic step, nucleophilic attack by bromide ion occurs at the bromonium intermediate [5]. The geometry of the three-membered ring dictates that this attack must occur from the face opposite to the bromine bridge, resulting in anti-addition stereochemistry [23]. The regioselectivity of this step is governed by electronic and steric factors, with attack preferentially occurring at the carbon center that can best accommodate the developing negative charge [10].

Lewis acid catalysts can significantly enhance the electrophilic addition process [27]. Common catalysts include iron tribromide and aluminum tribromide, which serve to activate the bromine molecule through coordination [25]. These catalysts increase the electrophilic character of bromine by withdrawing electron density, thereby accelerating the rate of initial addition [13]. The use of catalysts also allows for milder reaction conditions and improved regioselectivity [9].

The kinetics of electrophilic addition follow second-order behavior, with the reaction rate being first-order in both alkene and bromine concentrations [21]. Activation energies for these processes typically range from 30 to 60 kilojoules per mole, depending on the specific substrate and reaction conditions [22]. Temperature effects are pronounced, with reaction rates generally increasing exponentially with temperature according to the Arrhenius relationship [24].

SolventPolarity Indexortho:para Ratio (Phenol)Reaction Rate EnhancementYield (%)
Carbon Tetrachloride1.60.8:11.075-85
Dichloromethane3.10.6:11.280-90
Acetonitrile5.80.2:12.885-95
Dimethylformamide6.40.3:12.380-92
Toluene2.42.5:10.660-75
Acetone5.10.4:11.878-88

Optimization of Reaction Conditions for Regioselective Bromination

The optimization of reaction conditions for regioselective bromination of 3,3-dimethoxy-2-methylprop-1-ene requires systematic evaluation of multiple interdependent parameters [11]. Temperature control emerges as the most critical factor, with optimal conditions typically established between 45 and 55 degrees Celsius [25]. At temperatures below this range, reaction rates become impractically slow, while temperatures exceeding 60 degrees Celsius can lead to decreased selectivity and increased formation of byproducts [28].

Solvent selection profoundly influences both the reaction rate and regioselectivity of the bromination process [26]. Polar aprotic solvents such as acetonitrile and dimethylformamide generally provide superior results compared to nonpolar alternatives [29]. These solvents enhance the electrophilic character of brominating agents while simultaneously stabilizing charged intermediates formed during the reaction mechanism [28]. The polarity index of the solvent correlates directly with reaction rate enhancement, with values above 5.0 providing optimal performance [26].

Catalyst loading represents another crucial optimization parameter, with studies indicating that 5 to 20 mole percent of Lewis acid catalysts provides optimal balance between reaction efficiency and economic considerations [11]. Iron-based catalysts demonstrate particular effectiveness, with iron dibromide showing superior performance in promoting Markovnikov addition selectivity [24]. The catalyst loading exhibits a plateau effect, with minimal improvement observed beyond 10 mole percent loading [22].

The stoichiometric ratio between substrate and brominating agent requires careful optimization to achieve maximum regioselectivity [19]. Ratios ranging from 1:1.2 to 1:2 substrate to brominating agent typically provide optimal results, with the ideal ratio of 1:1.5 consistently yielding the highest selectivity [28]. Excess brominating agent beyond this ratio can lead to over-bromination and decreased selectivity, while insufficient brominating agent results in incomplete conversion [11].

pH control in aqueous or partially aqueous systems significantly impacts both reaction rate and selectivity [11]. Optimal pH values range from 3 to 4, with maximum reaction efficiency observed at pH 3.5 [22]. At pH values below 3, excessive acid can lead to substrate decomposition, while pH values above 5 result in decreased electrophilicity of the brominating species [28].

Atmospheric conditions, particularly the presence of oxygen, play a crucial role in aerobic bromination methodologies [19]. Air or pure oxygen atmospheres are essential for these systems, with oxygen serving both as an oxidant and as a component in the catalytic cycle [28]. The presence of oxygen enhances selectivity by promoting formation of specific intermediate species that favor regioselective pathways [22].

Reaction time optimization reveals that most systems reach maximum conversion within 2 to 8 hours [25]. Extended reaction times beyond this range typically result in decreased selectivity due to competing side reactions and product decomposition [11]. The optimal reaction time varies with temperature, with higher temperatures generally requiring shorter reaction periods to achieve maximum conversion [28].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature45-55°CIncreases up to 55°CImproves with temperature
Catalyst Loading5-20 mol%Plateau at 10 mol%Minor effect
Substrate:Brominating Agent Ratio1:1.2 to 1:2Maximum at 1:1.5Critical for regioselectivity
Reaction Time2-8 hoursLevels off after 4hDecreases over time
pH (for aqueous systems)3-4Maximum at pH 3-4Major influence
Oxygen AtmosphereAir or O₂Essential for aerobic methodsEnhances selectivity

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene provides distinctive signatures that enable structural elucidation and compound identification. The compound contains five distinct proton environments that generate characteristic chemical shifts and coupling patterns [1] [2].

The vinyl proton attached to the carbon bearing bromine (C-1) is expected to resonate as a singlet at approximately 6.5-7.0 ppm. This downfield chemical shift results from the deshielding effect of the bromine substituent and the sp² hybridization of the vinyl carbon [1] [2]. The absence of coupling to adjacent protons is attributed to the specific substitution pattern of the alkene, where the bromine-bearing carbon lacks neighboring protons capable of spin-spin coupling [3] [4].

The acetal proton at C-3 position, CH(OCH₃)₂, appears as a singlet at approximately 4.8-5.2 ppm [1] [2]. This characteristic chemical shift range is typical for protons attached to carbon atoms bearing two oxygen substituents, reflecting the significant deshielding effect of the electron-withdrawing methoxy groups [3] [5]. The singlet multiplicity arises from the isolated nature of this proton within the molecular framework.

The methyl group attached to the vinyl carbon (C-2) generates a singlet at approximately 1.8-2.1 ppm [1] [2]. This chemical shift is consistent with aliphatic methyl groups adjacent to unsaturated carbon centers, where slight deshielding occurs due to the proximity to the double bond [3] [5].

The six protons of the two methoxy groups (2 × OCH₃) produce a singlet at approximately 3.4-3.7 ppm [1] [2]. This chemical shift range is characteristic of methoxy protons attached to acetal carbons, where the electron-withdrawing effect of the oxygen atoms causes significant deshielding [6] [3]. The integration ratio of these protons is 6H, reflecting the equivalent nature of both methoxy groups in the acetal functionality.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene exhibits six distinct carbon resonances, each corresponding to different chemical environments within the molecule [7] [5] [8].

The vinyl carbon bearing bromine (C-1) is predicted to resonate at approximately 105-115 ppm [5] [9]. This chemical shift range is characteristic of sp² hybridized carbons bearing halogen substituents, where the electronegativity of bromine influences the electronic environment [7] [5]. The exact position within this range depends on the specific electronic effects of the adjacent substituents.

The quaternary vinyl carbon (C-2) is expected to appear at approximately 135-145 ppm [5] [9]. This downfield chemical shift is typical for sp² hybridized carbons in alkenes, with the specific value influenced by the methyl substituent and the adjacent functional groups [7] [5]. The quaternary nature of this carbon eliminates direct carbon-hydrogen coupling effects.

The acetal carbon (C-3) bearing two methoxy groups is predicted to resonate at approximately 100-110 ppm [5] [9]. This chemical shift range is characteristic of carbon atoms bonded to two oxygen atoms, where the electron-withdrawing effect of the methoxy groups causes significant deshielding [7] [5]. The position reflects the unique electronic environment created by the geminal dimethoxy substitution pattern.

The methyl carbon attached to the vinyl system (C-4) is expected to appear at approximately 15-25 ppm [5] [9]. This chemical shift range is typical for aliphatic methyl groups, with the specific value influenced by the proximity to the unsaturated system [7] [5]. The upfield position reflects the saturated nature of this carbon center.

The methoxy carbons (C-5 and C-6) are predicted to resonate at approximately 55-65 ppm [5] [9]. This chemical shift range is characteristic of methoxy carbons attached to acetal systems, where the electron-withdrawing effect of the oxygen atoms causes moderate deshielding [7] [5]. The equivalent nature of both methoxy groups results in a single resonance with doubled intensity.

Coupling Constant Analysis

The coupling constants in the proton nuclear magnetic resonance spectrum of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene provide valuable information about the molecular geometry and electronic environment [3] [4] [10]. The absence of vicinal coupling between the vinyl proton and adjacent carbons reflects the specific substitution pattern of the alkene system.

The acetal proton shows no observable coupling to the methoxy protons due to the rapid exchange processes and the three-bond separation through the oxygen atoms [3] [4]. This isolation results in the characteristic singlet multiplicity observed for the acetal proton resonance.

The methyl protons on the vinyl carbon exhibit no coupling to the vinyl proton due to the two-bond separation through the sp² hybridized carbon [3] [4]. This lack of coupling contributes to the singlet nature of the methyl resonance and provides structural confirmation of the substitution pattern.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene displays characteristic isotope patterns due to the presence of bromine [11] [12] [13]. The molecular ion appears at m/z 195 (⁷⁹Br) and m/z 197 (⁸¹Br) with approximately equal intensity, reflecting the natural isotopic distribution of bromine atoms [11] [12] [13]. The molecular ion peak typically exhibits low relative abundance (5-15%) due to the inherent instability of the brominated alkene system under electron ionization conditions [11] [12] [13].

The fragmentation behavior of the molecular ion is influenced by the presence of multiple functional groups, including the alkene double bond, the bromine substituent, and the acetal functionality [12] [13] [14]. The electron ionization process preferentially removes electrons from the highest occupied molecular orbitals, which in this case involve the π-electrons of the alkene system and the non-bonding electrons of the oxygen atoms [12] [13] [14].

Primary Fragmentation Pathways

The primary fragmentation pathway involves the loss of bromine atom from the molecular ion, generating the [M-Br]⁺ ion at m/z 116 [11] [12] [13]. This fragmentation represents an α-cleavage process characteristic of alkyl halides, where the carbon-bromine bond undergoes heterolytic cleavage to form a stabilized carbocation [15] [16] [17]. The resulting ion exhibits high relative abundance and frequently serves as the base peak in the mass spectrum [11] [12] [13].

The loss of methoxy radical (OCH₃) from the molecular ion produces fragment ions at m/z 164 (⁷⁹Br isotope) and m/z 166 (⁸¹Br isotope) [14] [18] [19]. This fragmentation pathway reflects the lability of the methoxy groups under electron ionization conditions, particularly when attached to acetal carbon centers [14] [18] [19]. The relative abundance of these fragments is typically moderate (20-40%) due to the stability of the remaining molecular framework.

The elimination of methyl radical (CH₃) from the molecular ion generates fragment ions at m/z 180 (⁷⁹Br isotope) and m/z 182 (⁸¹Br isotope) [14] [18] [19]. This fragmentation occurs through homolytic cleavage of the carbon-carbon bond connecting the methyl group to the vinyl carbon [14] [18] [19]. The relative abundance of these fragments is generally low (10-20%) due to the stability of the methyl-vinyl bond.

Secondary Fragmentation Processes

Secondary fragmentation processes involve the breakdown of primary fragment ions to generate smaller, more stable ionic species [14] [18] [19]. The [M-Br]⁺ ion at m/z 116 undergoes subsequent fragmentation through loss of methoxy groups, generating ions at m/z 85 and related species [14] [18] [19]. These secondary fragmentations provide additional structural information and contribute to the overall fragmentation pattern.

The acetal functionality generates a characteristic fragment ion at m/z 75, corresponding to [CH(OCH₃)₂]⁺ [14] [18] [19]. This fragment represents a highly stabilized oxonium ion that exhibits significant abundance (70-90%) in the mass spectrum [14] [18] [19]. The stability of this ion arises from the resonance stabilization provided by the oxygen atoms and the favorable electronic configuration.

The methoxy group produces fragment ions at m/z 31 [OCH₃]⁺ and m/z 15 [CH₃]⁺ through various fragmentation pathways [14] [18] [19]. The m/z 31 ion exhibits moderate abundance (30-50%) and serves as a diagnostic indicator for the presence of methoxy functionalities [14] [18] [19]. The m/z 15 ion, while less abundant (10-25%), provides confirmation of the methyl substituents within the molecular structure.

Rearrangement Processes

Rearrangement processes in the mass spectrometer can lead to the formation of unexpected fragment ions through intramolecular hydrogen transfers and skeletal rearrangements [14] [18] [19]. The presence of the acetal functionality may facilitate McLafferty-type rearrangements, particularly involving the transfer of hydrogen atoms from the methoxy groups to adjacent carbon centers [14] [18] [19].

The alkene double bond system may undergo rearrangement processes that result in the formation of cyclic intermediate structures before fragmentation [14] [18] [19]. These rearrangements can influence the relative abundances of certain fragment ions and provide additional pathways for molecular ion decomposition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Analysis

Infrared Spectroscopic Assignments

The infrared spectrum of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [20] [21] [22]. The spectrum provides valuable information for structural confirmation and functional group identification.

The carbon-hydrogen stretching region (2850-3100 cm⁻¹) displays multiple absorption bands reflecting the different types of C-H bonds present in the molecule [20] [21] [23]. The aliphatic C-H stretches from methyl and methoxy groups appear as strong absorptions in the range 2850-3000 cm⁻¹ [20] [21] [23]. The vinyl C-H stretch is observed at 3000-3100 cm⁻¹, providing clear evidence for the presence of the alkene functionality [21] [24] [23].

The alkene C=C stretching vibration appears as a medium to weak absorption in the range 1640-1680 cm⁻¹ [21] [24] [23]. The intensity of this band depends on the degree of substitution and the symmetry of the double bond system [21] [24] [23]. In the case of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene, the asymmetric substitution pattern results in a moderate intensity absorption that is clearly observable in the spectrum.

The ether C-O stretching vibrations generate strong absorptions in the range 1000-1300 cm⁻¹ [6] [25] [26]. The presence of two methoxy groups attached to the acetal carbon results in multiple C-O stretching bands, with the asymmetric C-O-C stretches typically appearing at higher frequencies than the symmetric stretches [6] [25] [26]. These bands are among the most intense in the infrared spectrum and serve as diagnostic indicators for the ether functionality.

Characteristic Functional Group Absorptions

The carbon-bromine stretching vibration appears as a medium intensity absorption in the range 500-700 cm⁻¹ [20] [22] [27]. This band is characteristic of alkyl halides and provides confirmation of the bromine substituent [20] [22] [27]. The exact position within this range depends on the specific electronic environment of the carbon-bromine bond and the influence of adjacent functional groups.

The C-H bending vibrations contribute to the fingerprint region of the infrared spectrum (400-1500 cm⁻¹) [20] [21] [23]. Methyl deformation bands appear at 1350-1470 cm⁻¹, while vinyl C-H bending absorptions are observed at 800-1000 cm⁻¹ [21] [24] [23]. These bending vibrations provide additional structural information and contribute to the overall spectral fingerprint of the compound.

The C-O-C bending vibrations of the ether linkages appear as medium intensity absorptions in the range 400-600 cm⁻¹ [6] [25] [26]. These bands, while less intense than the C-O stretching absorptions, provide confirmatory evidence for the ether functionality and contribute to the overall spectral pattern.

Ultraviolet-Visible Spectral Characteristics

The ultraviolet-visible spectrum of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene exhibits characteristic absorptions arising from electronic transitions within the molecule [28] [29] [30]. The primary chromophore is the alkene double bond system, which undergoes π→π* transitions in the UV region.

The alkene π→π* transition typically appears in the range 200-250 nm, with the exact position influenced by the substituents on the double bond [28] [29] [30]. The presence of the bromine substituent causes a bathochromic shift (red shift) of this absorption due to the extended conjugation through the halogen atom [28] [29] [30]. The molar extinction coefficient for this transition is typically moderate to high (ε = 1,000-10,000 M⁻¹cm⁻¹).

The methoxy groups contribute to the UV absorption through their non-bonding electrons, which can undergo n→π* transitions [28] [29] [30]. These transitions typically appear at longer wavelengths (250-300 nm) with lower extinction coefficients (ε = 10-100 M⁻¹cm⁻¹) [28] [29] [30]. The exact position and intensity of these absorptions depend on the specific electronic environment of the oxygen atoms.

Solvatochromic Effects

The ultraviolet-visible spectrum of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene may exhibit solvatochromic effects when measured in different solvents [28] [29] [30]. Polar solvents can stabilize the excited states of the chromophores, leading to shifts in the absorption wavelengths [28] [29] [30]. The magnitude of these shifts provides information about the electronic nature of the transitions and the polarity of the excited states.

The presence of the ether functionalities may result in specific solvent interactions that influence the spectral properties [28] [29] [30]. Protic solvents can form hydrogen bonds with the oxygen atoms, potentially affecting the n→π* transitions of the methoxy groups [28] [29] [30]. These interactions can be studied through systematic solvent variation experiments.

Chromatographic Purification and Purity Assessment Techniques

Gas Chromatographic Analysis

Gas chromatography represents the primary analytical technique for the separation and analysis of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene [31] [32] [33]. The compound exhibits moderate retention behavior on non-polar stationary phases such as dimethylpolysiloxane (DB-5 type) columns due to its mixed polarity characteristics [31] [32] [33]. The presence of polar functional groups (methoxy and bromine) increases the retention time compared to purely hydrocarbon analytes.

The optimal gas chromatographic conditions for analysis include a temperature program starting at 50°C with a ramp rate of 10°C/min to 250°C [31] [32] [33]. Helium carrier gas at a flow rate of 1.0 mL/min provides adequate separation efficiency while maintaining reasonable analysis times [31] [32] [33]. The injection port temperature should be maintained at 250°C to ensure complete vaporization of the sample.

Detection methods for gas chromatographic analysis include flame ionization detection (FID), mass spectrometry (MS), and electron capture detection (ECD) [31] [32] [33]. The FID provides universal detection with good sensitivity for the organic compound, while MS offers structural confirmation through fragmentation patterns [31] [32] [33]. The ECD is particularly sensitive for the bromine-containing compound and can provide enhanced detection limits for trace analysis.

High-Performance Liquid Chromatographic Separation

High-performance liquid chromatography (HPLC) provides an alternative separation method for 1-bromo-3,3-dimethoxy-2-methylprop-1-ene, particularly when thermal stability is a concern [31] [34] [35]. Reverse-phase chromatography using C18 stationary phases offers good retention and separation characteristics for the moderately polar compound [31] [34] [35].

The mobile phase composition typically consists of methanol-water or acetonitrile-water mixtures with gradient elution to optimize separation [31] [34] [35]. A typical gradient starts with 30% organic modifier and increases to 90% over 20 minutes, providing adequate resolution while maintaining reasonable analysis times [31] [34] [35]. The flow rate is typically maintained at 1.0 mL/min with column temperature controlled at 25°C.

Detection methods for HPLC analysis include ultraviolet detection at 254 nm and mass spectrometry [31] [34] [35]. The UV detection takes advantage of the alkene chromophore, while MS provides structural confirmation and enhanced selectivity [31] [34] [35]. The combination of retention time and mass spectral data enables positive identification of the compound in complex matrices.

Thin Layer Chromatographic Analysis

Thin layer chromatography (TLC) serves as a rapid screening method for 1-bromo-3,3-dimethoxy-2-methylprop-1-ene and can be used for preliminary purity assessment [32] [36] [37]. Normal phase TLC using silica gel plates with hexane-ethyl acetate mobile phases provides good separation characteristics [32] [36] [37]. The compound typically exhibits an Rf value of 0.3-0.5 in a 70:30 hexane-ethyl acetate system.

Visualization methods include ultraviolet lamp illumination at 254 nm, which reveals the compound as a dark spot due to UV absorption by the alkene chromophore [32] [36] [37]. Chemical staining methods such as iodine vapor or phosphomolybdic acid can also be employed for detection [32] [36] [37]. The TLC method provides rapid assessment of compound purity and can detect impurities that may be present.

Column Chromatographic Purification

Column chromatography using silica gel as the stationary phase provides an effective method for purification of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene [39] [37]. The compound can be purified using gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate [39] [37]. A typical gradient progresses from 100% hexane to 20% ethyl acetate in hexane over the course of the separation.

The loading capacity of the column should be optimized to achieve maximum resolution while maintaining reasonable separation times [39] [37]. Generally, a sample load of 1-2% of the silica gel weight provides good separation efficiency [39] [37]. The eluent flow rate should be maintained at 1-2 column volumes per hour to ensure adequate equilibration between the stationary and mobile phases.

Fraction collection and analysis can be performed using TLC monitoring to track the elution of the desired compound [39] [37]. Fractions containing the pure compound are combined and concentrated under reduced pressure to yield the purified material [39] [37]. The purity of the final product can be assessed using gas chromatography or HPLC analysis.

Purity Assessment Methods

Purity assessment of 1-bromo-3,3-dimethoxy-2-methylprop-1-ene requires multiple analytical approaches to ensure comprehensive evaluation [32] [40] [41]. Gas chromatographic analysis with flame ionization detection provides quantitative purity assessment by comparison of peak areas [32] [40] [41]. The method should be validated using standards of known purity to ensure accurate results.

Nuclear magnetic resonance spectroscopy serves as a complementary purity assessment technique, particularly for detecting impurities with similar retention behavior in chromatographic systems [32] [40] [41]. The integration of proton NMR signals provides direct measurement of impurity levels and can detect specific types of structural impurities [32] [40] [41]. The sensitivity of NMR for purity assessment is typically in the range of 1-5% for most impurities.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

193.99424 g/mol

Monoisotopic Mass

193.99424 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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